molecular formula C12H14O3 B8766975 4-(Cyclobutylmethoxy)benzoic acid

4-(Cyclobutylmethoxy)benzoic acid

Cat. No. B8766975
M. Wt: 206.24 g/mol
InChI Key: GUGKPSZPNGCIEW-UHFFFAOYSA-N
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Patent
US07838547B2

Procedure details

4-Hydroxybenzoic acid ethyl ester was alkylated with cyclobutyl bromide by standard methods (DMF, Cs2CO3), and the resulting ester was hydrolyzed by boiling with sodium hydroxide in aqueous ethanol. The product with the molecular weight of 206.24 (C12H14O3); MS (ESI): 207 (M+H+) was obtained in this way.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)C.[CH:13]1(Br)[CH2:16][CH2:15][CH2:14]1.[C:18]([O-])([O-])=O.[Cs+].[Cs+].[OH-].[Na+]>C(O)C.CN(C=O)C>[CH:13]1([CH2:18][O:11][C:8]2[CH:7]=[CH:6][C:5]([C:4]([OH:3])=[O:12])=[CH:10][CH:9]=2)[CH2:16][CH2:15][CH2:14]1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=C1)O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)Br
Step Three
Name
Cs2CO3
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Four
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
MS (ESI): 207 (M+H+) was obtained in this way

Outcomes

Product
Name
Type
Smiles
C1(CCC1)COC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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